molecular formula C7HF4NO B13601056 1,2,4,5-Tetrafluoro-3-isocyanatobenzene

1,2,4,5-Tetrafluoro-3-isocyanatobenzene

Cat. No.: B13601056
M. Wt: 191.08 g/mol
InChI Key: FSNNAAVVQUFCPH-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3-isocyanatobenzene is a fluorinated aromatic compound with the molecular formula C7HF4NO. It is characterized by the presence of four fluorine atoms and an isocyanate group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetrafluoro-3-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1,2,4,5-tetrafluorobenzene with phosgene (COCl2) in the presence of a base, such as triethylamine, to form the corresponding isocyanate . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrafluoro-3-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

    Addition Reactions: Reactions with nucleophiles like amines or alcohols are often conducted at room temperature or slightly elevated temperatures in solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Major Products Formed

Scientific Research Applications

1,2,4,5-Tetrafluoro-3-isocyanatobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrafluoro-3-isocyanatobenzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, potentially leading to biological activity. The fluorine atoms on the benzene ring can also influence the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C7HF4NO

Molecular Weight

191.08 g/mol

IUPAC Name

1,2,4,5-tetrafluoro-3-isocyanatobenzene

InChI

InChI=1S/C7HF4NO/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H

InChI Key

FSNNAAVVQUFCPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N=C=O)F)F

Origin of Product

United States

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